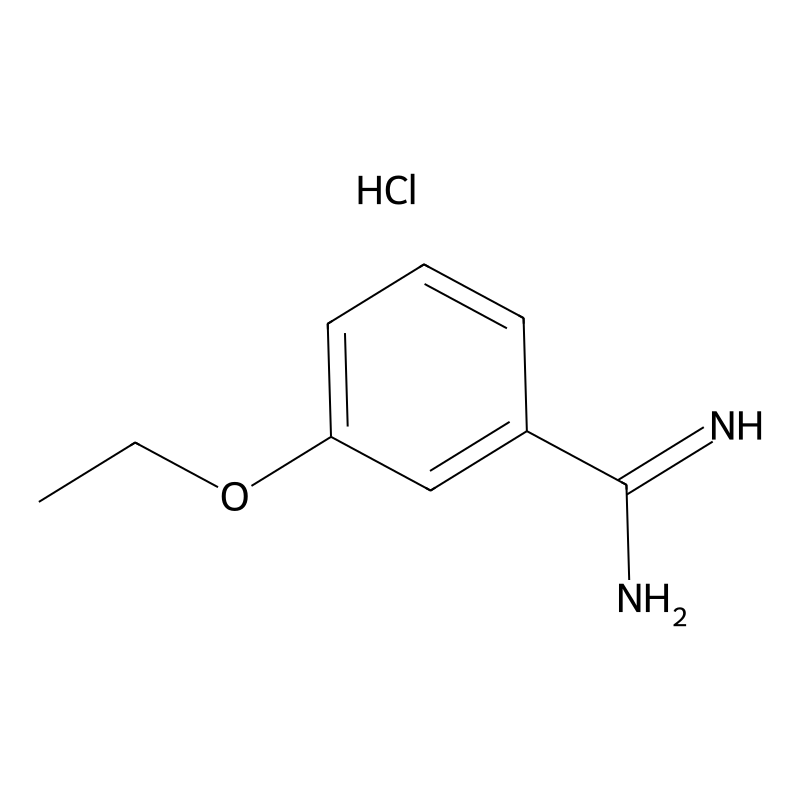3-Ethoxybenzene-1-carboximidamide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Ethoxybenzene-1-carboximidamide hydrochloride, with the chemical formula CHClNO and a molecular weight of 200.67 g/mol, is a compound that features a benzene ring substituted with an ethoxy group and a carboximidamide functional group. This compound is known for its unique structural properties, which contribute to its potential applications in various fields, particularly in medicinal chemistry and biological research. The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability .
There is currently no documented information regarding the specific mechanism of action of 3-Ethoxybenzene-1-carboximidamide hydrochloride.
As limited information exists on this specific compound, it's crucial to handle it with caution assuming potential hazards common to aromatic and amide-containing molecules. These might include:
The reactivity of 3-ethoxybenzene-1-carboximidamide hydrochloride primarily stems from the presence of the carboximidamide group, which can participate in various nucleophilic substitution reactions. It can undergo hydrolysis to form the corresponding carboxylic acid and amine under acidic or basic conditions. Additionally, the compound may react with electrophiles due to the electron-rich nature of the benzene ring, allowing for electrophilic aromatic substitution reactions.
Research indicates that 3-ethoxybenzene-1-carboximidamide hydrochloride exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. The compound's ability to interact with specific biological targets makes it a candidate for further pharmacological studies, particularly in the context of disease models where inflammation plays a critical role .
The synthesis of 3-ethoxybenzene-1-carboximidamide hydrochloride typically involves several steps:
- Formation of Carboximidamide: The initial step usually involves the reaction between an appropriate carboxylic acid derivative and an amine to form the carboximidamide.
- Ethoxylation: The introduction of the ethoxy group can be achieved through an etherification reaction using ethyl alcohol in the presence of an acid catalyst.
- Hydrochloride Salt Formation: Finally, converting the base form into its hydrochloride salt can be accomplished by reacting it with hydrochloric acid.
These methods can be optimized based on available reagents and desired yield .
3-Ethoxybenzene-1-carboximidamide hydrochloride has several applications:
- Pharmaceutical Research: Its potential as a therapeutic agent in treating inflammatory diseases makes it valuable in drug development.
- Biochemical Studies: The compound serves as a reagent in biochemical assays and cell culture experiments due to its buffering capacity.
- Chemical Synthesis: It is utilized as an intermediate in organic synthesis for producing other complex molecules .
Interaction studies involving 3-ethoxybenzene-1-carboximidamide hydrochloride have focused on understanding its binding affinity to various biological targets. These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to investigate how the compound interacts with proteins or enzymes relevant to disease pathways. Initial findings suggest that it may inhibit specific inflammatory pathways, warranting further investigation into its mechanism of action .
Several compounds share structural similarities with 3-ethoxybenzene-1-carboximidamide hydrochloride, including:
- 4-Ethoxybenzene-1-carboximidamide hydrochloride: Similar in structure but differs by the position of the ethoxy group on the benzene ring.
- 3-Methoxybenzene-1-carboximidamide hydrochloride: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction profiles.
- Benzene-1-carboximidamide: A simpler analogue lacking any alkyl substitution on the benzene ring.
Comparison TableCompound Name Structural Feature Unique Properties 3-Ethoxybenzene-1-carboximidamide hydrochloride Ethoxy group at position 3 Potential anti-inflammatory activity 4-Ethoxybenzene-1-carboximidamide hydrochloride Ethoxy group at position 4 May exhibit different biological activity 3-Methoxybenzene-1-carboximidamide hydrochloride Methoxy instead of ethoxy Different solubility characteristics Benzene-1-carboximidamide No alkyl substitution Simpler structure, less functional diversity
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| 3-Ethoxybenzene-1-carboximidamide hydrochloride | Ethoxy group at position 3 | Potential anti-inflammatory activity |
| 4-Ethoxybenzene-1-carboximidamide hydrochloride | Ethoxy group at position 4 | May exhibit different biological activity |
| 3-Methoxybenzene-1-carboximidamide hydrochloride | Methoxy instead of ethoxy | Different solubility characteristics |
| Benzene-1-carboximidamide | No alkyl substitution | Simpler structure, less functional diversity |
The unique positioning of the ethoxy group in 3-ethoxybenzene-1-carboximidamide hydrochloride may influence its pharmacological properties compared to these similar compounds, making it a subject of interest in medicinal chemistry research.








